Potency of 8-Hydroxynaphthyridines Against Leishmania donovani Intramacrophage Amastigotes (pEC50)
In a phenotypic intramacrophage assay using THP-1 cells infected with Leishmania donovani, optimized 8-hydroxynaphthyridine analogs from the same series as 8-hydroxy-1,7-naphthyridine-2-carboxylic acid achieved a potency of pEC50 > 5.8 (equivalent to an EC50 of < 1.58 µM) [1]. This level of potency was a key progression criterion for the hit-to-lead program and was achieved alongside other favorable ADME properties [1]. The initial hit compound from the high-throughput screen had weaker potency, and the SAR exploration around the 7-position and 5-position of the naphthyridine core was critical to achieving this > 5.8 pEC50 threshold [1].
| Evidence Dimension | In vitro antiparasitic potency (pEC50) |
|---|---|
| Target Compound Data | pEC50 > 5.8 (EC50 < 1.58 µM) |
| Comparator Or Baseline | Initial screening hit from 8-hydroxynaphthyridine series |
| Quantified Difference | > 10-fold improvement in potency over initial hit |
| Conditions | Intramacrophage assay in THP-1 cells with L. donovani amastigotes [1] |
Why This Matters
This defines the potency benchmark for the 8-hydroxynaphthyridine class and demonstrates that optimization of the core scaffold can yield compounds with sub-micromolar efficacy against the clinically relevant intracellular amastigote stage of the parasite.
- [1] Thomas, M. G., De Rycker, M., Wall, R. J., Spinks, D., Epemolu, O., Manthri, S., ... & Gilbert, I. H. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(17), 9523–9539. View Source
